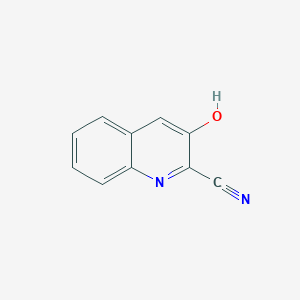

2-Cyano-3-hydroxyquinoline

Übersicht

Beschreibung

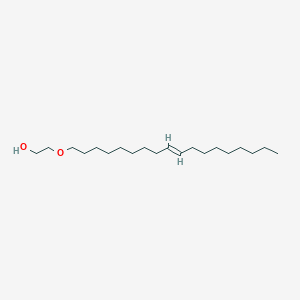

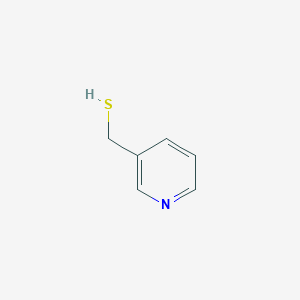

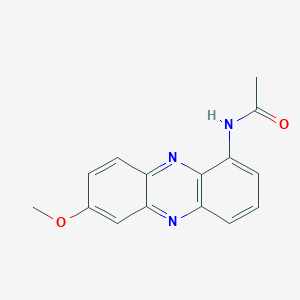

2-Cyano-3-hydroxyquinoline is a compound that can be synthesized through various chemical reactions involving quinoline derivatives. It is characterized by the presence of a cyano group (-CN) at the second position and a hydroxy group (-OH) at the third position on the quinoline ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 3-hydroxyquinoline derivatives can be achieved through different methods. One approach is a catalyst-free synthesis that involves a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile under microwave irradiation, which results in the formation of 2-anilinoquinolines and 3-hydroxyquinolines . Another method utilizes copper-catalyzed intramolecular cyclization of 2-isocyanoacetophenone derivatives to produce 4-hydroxyquinolines . Additionally, a green and efficient one-pot synthesis of 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been reported using ammonium acetate in ethanol .

Molecular Structure Analysis

The molecular structure of 2-cyano-3-hydroxyquinoline derivatives can be characterized using various spectroscopic techniques. For instance, the synthesis of cyano-modified 2-substituted 8-hydroxyquinolines and their complexes with Zn(II) and Cd(II) has been described, with characterization by ESI-MS, NMR spectroscopy, and elemental analysis . Similarly, the crystal structure and spectroscopic characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives have been achieved through NMR, IR, and single crystal X-ray diffraction techniques .

Chemical Reactions Analysis

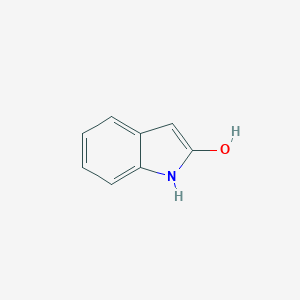

2-Cyano-3-hydroxyquinoline and its derivatives can undergo various chemical reactions. For example, the Knoevenagel condensation of 2-carbethoxycyclohexanone and malononitrile leads to the synthesis of related quinoline derivatives . A domino reaction catalyzed by indium chloride in water has been used to synthesize new 1,2,3,4-tetrahydroquinoline derivatives . Moreover, a one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide has been reported, involving (\alpha)-hydroxylation and intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyano-3-hydroxyquinoline derivatives can be inferred from their synthesis and molecular structure. The luminescent properties of cyano-modified quinoline complexes have been studied, revealing tunable emissions in the solid state . The antioxidant activity of hydroquinoline derivatives has been evaluated using various assays, indicating potential for biological applications . Additionally, the fluorescence properties of 3-hydroxyquinolin-4(1H)-one derivatives have been investigated, which could be relevant for the development of fluorescent probes .

Wissenschaftliche Forschungsanwendungen

Nickel(II)- and Cobalt(II)-Promoted Hydrolysis : The base hydrolysis of 2-cyano-8-hydroxyquinoline, a similar compound, is significantly accelerated by nickel(II) and cobalt(II). This reaction has implications in coordination chemistry and potentially in the development of catalytic processes (Clark & Hay, 1974).

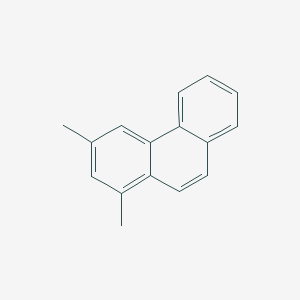

Luminescent Complexes in Solid State : Cyano-modified 2-substituted 8-hydroxyquinolines have been used to create luminescent complexes with Zn(II) and Cd(II). These complexes exhibit color-tunable solid-state emissions, relevant in materials science for developing new luminescent materials (Huo et al., 2016).

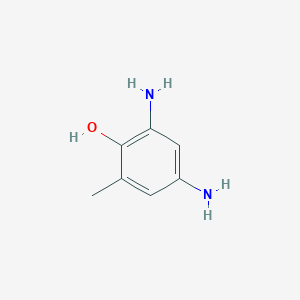

Synthesis of Pyranoquinolin-5-one Derivatives : A green and efficient method for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been developed. This synthesis is important in organic chemistry and pharmaceutical research (Lei, Ma, & Hu, 2011).

Photoremovable Protecting Groups : The 8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore, related to 2-cyano-3-hydroxyquinoline, has been modified to enhance its photochemical properties. This has applications in biology for spatio-temporal control of biological effectors (Hennig et al., 2019).

Chemosensor for Metal Ions : A derivative of 8-hydroxyquinoline has been synthesized and studied for detecting metal ions. This application is significant in environmental monitoring and analytical chemistry (Cheng et al., 2006).

Anticancer Ruthenium(II) Complexes : Research on ruthenium complexes of hydroxyquinolines, including derivatives of 2-cyano-3-hydroxyquinoline, shows promising cytotoxic activity against cancer cell lines. This opens avenues in cancer research and drug development (Havrylyuk et al., 2018).

Photoactivation in Cell Physiology : The photoremovable protecting group (PPG) based on the 8-cyano-7-hydroxyquinolinyl (CyHQ) scaffold has been used for photoactivation of tertiary amines, applicable in studying cell physiology (Asad et al., 2017).

Metallosupramolecular Chemistry : 8-Hydroxyquinoline and its derivatives are used in synthesizing new supramolecular sensors and emitting devices. This is important in the field of supramolecular chemistry (Albrecht, Fiege, & Osetska, 2008).

Evaluation of Liposome-Water Partitioning : The study of 8-hydroxyquinolines, related to 2-cyano-3-hydroxyquinoline, and their copper complexes has implications in understanding the bioavailability and toxicity of metal-organic complexes (Kaiser & Escher, 2006).

Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide : This compound, an intermediate in the synthesis of anticancer agents, highlights the pharmaceutical relevance of quinoline derivatives (Mao et al., 2014).

Zukünftige Richtungen

Future research on 2-Cyano-3-hydroxyquinoline could focus on further exploring its synthesis methods and biological activities. For instance, future mutagenesis studies are needed to confirm the role of certain residues in 8-hydroxyquinoline binding as well as confirm the antagonism mechanism . Additionally, several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Eigenschaften

IUPAC Name |

3-hydroxyquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-9-10(13)5-7-3-1-2-4-8(7)12-9/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDFABEUPPGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344630 | |

| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyquinoline-2-carbonitrile | |

CAS RN |

15462-43-8 | |

| Record name | 2-CYANO-3-HYDROXYQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.